Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the piperidine and thiophene moieties. Common reagents used in these steps include pyridazine derivatives, benzylpiperidine, and thiophene carboxylates. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.
Industry: The compound’s properties make it suitable for use in material science, such as the development of novel polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores, such as pyridazinone, exhibit a range of biological activities and are used in medicinal chemistry.
Piperidine Derivatives: Benzylpiperidine derivatives are known for their pharmacological properties and are used in the development of therapeutic agents.
Thiophene Derivatives: Thiophene-based compounds are widely used in organic electronics and materials science due to their conductive properties.
Uniqueness
Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-23(29)18-11-14-31-22(18)24-21(28)19-7-8-20(26-25-19)27-12-9-17(10-13-27)15-16-5-3-2-4-6-16/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJZMHMLGJNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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